molecular formula C67H110F3N15O20 B6295486 Tau Peptide (306-317) Trifluoroacetate CAS No. 1003007-59-7

Tau Peptide (306-317) Trifluoroacetate

Cat. No. B6295486
CAS RN: 1003007-59-7
M. Wt: 1502.7 g/mol
InChI Key: ANMWNSLEDXQUQM-UTMUFNNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (306-317) Trifluoroacetate is a synthetic peptide with the sequence H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-OH . It is primarily used in peptide screening, a research tool that pools active peptides primarily by immunoassay . The peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Molecular Structure Analysis

The molecular weight of this compound is 1388.67, and its chemical formula is C₆₅H₁₀₉N₁₅O₁₈ . The peptide contains an amyloid motif (306 VQIVYK 311) that is central to conversion between the soluble and insoluble states, as it mediates self-assembly, drives amyloid formation in vitro, and promotes pathology in vivo .


Chemical Reactions Analysis

The aggregation-prone 306 VQIVYK 311 motif forms metastable compact structures with its upstream sequence that modulates aggregation propensity . Disease-associated mutations, isomerization of a critical proline, or alternative splicing are all sufficient to destabilize this local structure and trigger spontaneous aggregation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1388.67 and a chemical formula of C₆₅H₁₀₉N₁₅O₁₈ . It is highly water-soluble and is present in the salt form as trifluoroacetate .

Scientific Research Applications

  • Conformational Analysis and Protein Interactions :

    • Tau peptide plays a crucial role in protein-protein interactions and conformational changes. The hexapeptide (306-317) sequence is essential for the formation of amyloid fibrils in Alzheimer's disease, forming beta-structures integral to the disease pathology (von Bergen et al., 2000).
    • The trifluoroethanol-induced conformational changes in Tau peptides, from a random structure to an alpha-helical structure, are significant for understanding protein folding and misfolding mechanisms (Dahlman-Wright et al., 1995).
  • Role in Alzheimer's Disease :

    • The Tau peptide is directly associated with the formation of paired helical filaments (PHFs), a hallmark of Alzheimer's disease. Sequencing studies have revealed Tau-derived peptides in the core of PHFs, indicating their central role in the disease's neuropathology (Wischik et al., 1988).
  • Aggregation Mechanisms :

    • Understanding the aggregation process of Tau protein is crucial, and research shows that certain Tau peptide sequences, such as the 306-317 sequence, are pivotal in the self-assembly of amyloid fibrils. This knowledge is essential for developing potential therapeutic strategies for neurodegenerative diseases (Adamcik et al., 2016).
  • Phosphorylation and Tau Structure :

    • The phosphorylation state of Tau peptides can influence their conformation and aggregation properties, which are significant in the context of Alzheimer's pathology (Daly et al., 2000).
  • Diagnostic and Therapeutic Potential :

    • Studies on Tau peptides provide insights into their role as biomarkers in cerebrospinal fluid for Alzheimer's disease and contribute to the development of targeted therapies (Barthélemy et al., 2016).

Safety and Hazards

The potential of trifluoroacetate to induce acute toxicity is very low . Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Based on recent levels of trifluoroacetate in water and diet, margins of exposures for human exposures to trifluoroacetate are well above 100 and do not indicate health risks .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMWNSLEDXQUQM-UTMUFNNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H110F3N15O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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